Cas no 36556-36-2 (1,2,3-trichloro-4-fluorobenzene)

1,2,3-trichloro-4-fluorobenzene structure
36556-36-2 structure
商品名:1,2,3-trichloro-4-fluorobenzene
CAS番号:36556-36-2
MF:C6H2FCl3
メガワット:199.43748
CID:921440
PubChem ID:142094

1,2,3-trichloro-4-fluorobenzene 化学的及び物理的性質

名前と識別子

    • benzene,1,2,3-trichloro-4-fluoro-
    • 1,2,3-trichloro-4-fluorobenzene
    • 36556-36-2
    • 2,3,4-Trichlorofluorobenzene
    • BJVGXXXWPQLLLP-UHFFFAOYSA-N
    • EN300-245174
    • SCHEMBL1756515
    • AKOS027319375
    • DTXSID60190052
    • Benzene, 1,2,3-trichloro-4-fluoro-
    • Z1255368252
    • インチ: InChI=1S/C6H2Cl3F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
    • InChIKey: BJVGXXXWPQLLLP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C(=C1F)Cl)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 197.92076
  • どういたいしつりょう: 197.920611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • PSA: 0

1,2,3-trichloro-4-fluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245174-0.05g
1,2,3-trichloro-4-fluorobenzene
36556-36-2 95%
0.05g
$245.0 2024-06-19
Enamine
EN300-245174-2.5g
1,2,3-trichloro-4-fluorobenzene
36556-36-2 95%
2.5g
$2071.0 2024-06-19
Enamine
EN300-245174-5.0g
1,2,3-trichloro-4-fluorobenzene
36556-36-2 95%
5.0g
$3065.0 2024-06-19
Alichem
A013028043-250mg
2,3,4-Trichlorofluorobenzene
36556-36-2 97%
250mg
$475.20 2023-09-02
Alichem
A013028043-500mg
2,3,4-Trichlorofluorobenzene
36556-36-2 97%
500mg
$790.55 2023-09-02
TRC
B588215-100mg
1,2,3-trichloro-4-fluorobenzene
36556-36-2
100mg
$ 365.00 2022-06-07
TRC
B588215-10mg
1,2,3-trichloro-4-fluorobenzene
36556-36-2
10mg
$ 70.00 2022-06-07
1PlusChem
1P00I7PJ-250mg
Benzene, trichlorofluoro-
36556-36-2 95%
250mg
$618.00 2025-02-28
Aaron
AR00I7XV-250mg
Benzene, trichlorofluoro-
36556-36-2 95%
250mg
$746.00 2025-02-28
1PlusChem
1P00I7PJ-500mg
Benzene, trichlorofluoro-
36556-36-2 95%
500mg
$951.00 2025-02-28

1,2,3-trichloro-4-fluorobenzene 関連文献

1,2,3-trichloro-4-fluorobenzeneに関する追加情報

Chemical Profile of Benzene, 1,2,3-trichloro-4-fluoro- (CAS No: 36556-36-2)

Benzene, 1,2,3-trichloro-4-fluoro- (CAS No: 36556-36-2) is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties. This compound, characterized by a benzene ring substituted with three chlorine atoms at the 1, 2, and 3 positions and a fluorine atom at the 4 position, exhibits distinct reactivity patterns that make it a valuable intermediate in the synthesis of more complex molecules.

The structure of this compound imparts a high degree of electrophilicity to the aromatic ring, particularly at the positions adjacent to the chlorine substituents. This makes it an attractive candidate for further functionalization through various organic reactions such as electrophilic aromatic substitution, nucleophilic addition-elimination reactions, and cross-coupling reactions. The presence of the fluorine atom introduces additional electronic effects, including electron-withdrawing inductive effects and hyperconjugative stabilization, which can influence the overall reactivity and stability of the molecule.

In recent years, there has been growing interest in the applications of halogenated aromatic compounds like Benzene, 1,2,3-trichloro-4-fluoro- in pharmaceutical research. The compound's ability to serve as a versatile building block has led to its incorporation into various drug candidates targeting different therapeutic areas. For instance, studies have shown that derivatives of this compound can exhibit bioactivity against certain enzymes and receptors, making them potential leads for developing novel therapeutic agents.

One notable area of research involves the use of Benzene, 1,2,3-trichloro-4-fluoro- in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes and are often implicated in diseases such as cancer. By modifying the structure of this compound to introduce additional functional groups or heterocyclic moieties, researchers have been able to develop molecules that selectively inhibit specific kinases. These inhibitors have shown promise in preclinical studies and are being further investigated for their potential as therapeutic drugs.

The fluorine atom in Benzene, 1,2,3-trichloro-4-fluoro-, while relatively small in size, can significantly impact the pharmacokinetic properties of drug candidates. Fluorine substitution is a common strategy in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate drug distribution. The electron-withdrawing nature of fluorine can also influence the electronic properties of adjacent functional groups, leading to changes in reactivity and conformational preferences.

Another area where this compound has found utility is in materials science. The unique electronic properties of halogenated aromatics like Benzene, 1,2,3-trichloro-4-fluoro- make them suitable candidates for use in organic electronics and optoelectronic devices. For example, they can be employed as intermediates in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The ability to tune the electronic properties through strategic substitution allows for the development of materials with tailored characteristics for specific applications.

The synthesis of Benzene, 1,2,3-trichloro-4-fluoro- typically involves multi-step organic transformations starting from commercially available precursors such as benzene or chlorobenzene derivatives. Common synthetic routes include chlorination followed by fluorination or direct functionalization using appropriate fluorinating agents. The choice of synthetic method depends on factors such as yield efficiency, cost-effectiveness, and environmental considerations.

In conclusion,Benzene, 1,2,3-trichloro-4-fluoro- (CAS No: 36556-36-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable its use as a versatile intermediate in organic synthesis,and its incorporation into various molecular frameworks has led to promising developments in drug discovery and advanced materials. As research continues to uncover new applications for this compound,its importance is likely to grow further,making it an essential component in the chemist's toolkit.

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